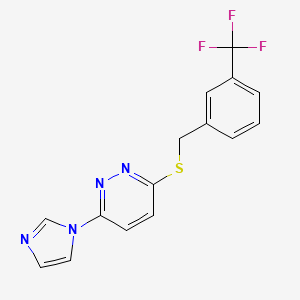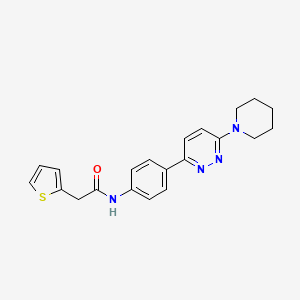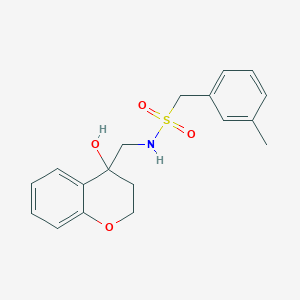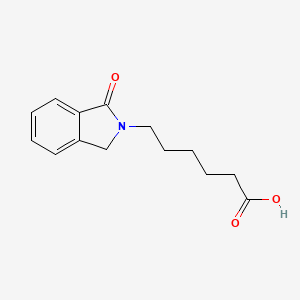
3-(1H-imidazol-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole and pyridazine rings in separate reactions, followed by their connection via the benzylthio linker. The trifluoromethyl group could be introduced at various stages of the synthesis depending on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole and pyridazine rings, the benzylthio linker, and the trifluoromethyl group. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole and pyridazine rings, which are both aromatic and thus relatively stable. The trifluoromethyl group is electron-withdrawing, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .Scientific Research Applications
Anti-Inflammatory Agents
A significant application of compounds structurally related to 3-(1H-imidazol-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyridazine is in the development of anti-inflammatory agents. Novel imidazo[2,1-b][1,3]thiazine derivatives, similar in structure, have been synthesized for potential anti-inflammatory uses. These compounds, modified with a 4-pyridinyloxy moiety, show promising pharmacological properties and have been identified as candidates for further optimization in anti-inflammatory drug development (Biointerface Research in Applied Chemistry, 2022).
Synthesis of Benzannelated and Arylethenyl Heterocycles
Another research application involves the synthesis of benzannelated and 1-(2-arylethenyl) heterocycles using novel synthons. These synthons can be used to create various heterocyclic structures, potentially including compounds like 3-(1H-imidazol-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyridazine. This method represents a general and efficient approach for heterocyclizations and has broad applications in medicinal chemistry (The Journal of Organic Chemistry, 2000).
Synthesis of N-Oxides for Anti-Inflammatory Activity
Research has also been conducted on the synthesis and antiexudative activity of N-oxides of 4-pyridinyloxy substituted (benzo)imidazo[2,1-b][1,3]thiazines, which are structurally related to the compound . These studies focus on the chemical properties and biological activities of these compounds, highlighting their potential in developing new anti-inflammatory agents (Proceedings of the Shevchenko Scientific Society. Series Chemical Sciences, 2022).
Anticancer Agents Synthesis
The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are related to the compound in discussion, has been explored for their potential as anticancer agents. These compounds have been developed through various synthetic routes and tested for their antitumor activity, indicating the broader scope of research applications for similar compounds (Journal of Medicinal Chemistry, 1987).
Safety And Hazards
properties
IUPAC Name |
3-imidazol-1-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4S/c16-15(17,18)12-3-1-2-11(8-12)9-23-14-5-4-13(20-21-14)22-7-6-19-10-22/h1-8,10H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPKVSQPDQHYEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(C=C2)N3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2387639.png)




![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2387647.png)




![N-[cyano(oxolan-3-yl)methyl]-4-ethyl-3-nitrobenzamide](/img/structure/B2387655.png)
![N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2387658.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2387660.png)
